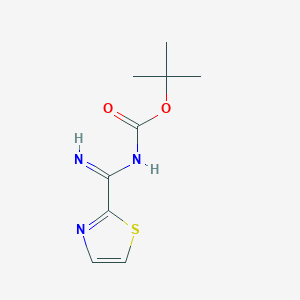![molecular formula C7H11NO3 B14029871 6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B14029871.png)
6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid is a unique spirocyclic amino acid. This compound features a spirocyclic structure, which means it has two rings that are connected through a single atom. The presence of both an amino group and a carboxylic acid group makes it an amino acid derivative. The spirocyclic structure imparts rigidity and unique spatial properties to the molecule, making it of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the spirocyclic rings . The reaction conditions often require the use of strong bases such as sodium hydride (NaH) in solvents like dimethylformamide (DMF) to facilitate the ring closure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale reactions, ensuring the purity of the final product, and implementing cost-effective and efficient purification techniques.
化学反応の分析
Types of Reactions
6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as acyl chlorides or anhydrides can be used in the presence of a base like triethylamine (Et₃N).
Major Products
The major products formed from these reactions include nitro or nitroso derivatives (oxidation), alcohol derivatives (reduction), and amide derivatives (substitution).
科学的研究の応用
6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying protein-ligand interactions and enzyme mechanisms.
Industry: It can be used in the synthesis of novel materials with specific properties, such as polymers with enhanced stability and rigidity.
作用機序
The mechanism of action of 6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid depends on its specific application. In biological systems, it can interact with enzymes and proteins through its amino and carboxylic acid groups. These interactions can lead to inhibition or activation of enzymatic activity, depending on the target and the context of the interaction. The spirocyclic structure provides a rigid framework that can enhance binding specificity and affinity to molecular targets .
類似化合物との比較
Similar Compounds
2-Aminoisobutyric acid: A naturally occurring amino acid with a sterically constrained structure.
2-Azetidinecarboxylic acid: Another naturally occurring amino acid with a cyclic structure.
2,4-Methanoproline: A synthetic amino acid with a rigid, polycyclic structure.
Uniqueness
6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid is unique due to its spirocyclic structure, which is rare among both natural and synthetic amino acids. This structure provides a distinct spatial arrangement of functional groups, making it a valuable tool for designing molecules with specific biological activities and properties .
特性
IUPAC Name |
6-amino-2-oxaspiro[3.3]heptane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c8-7(5(9)10)1-6(2-7)3-11-4-6/h1-4,8H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDOFUMDRKJBGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C(=O)O)N)COC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride](/img/structure/B14029863.png)


![(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-ol HCl](/img/structure/B14029877.png)


